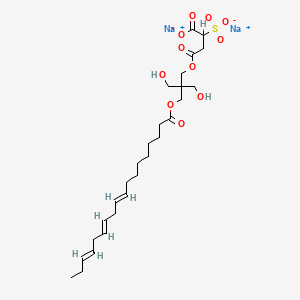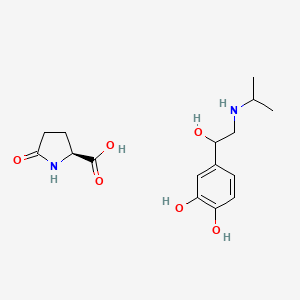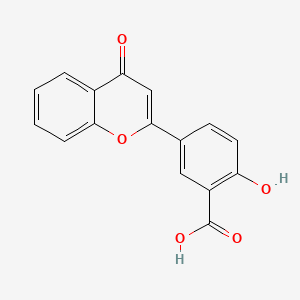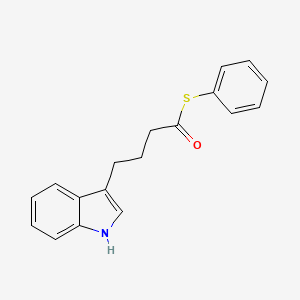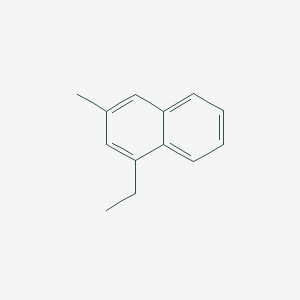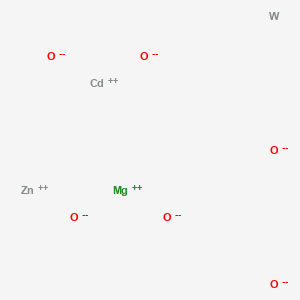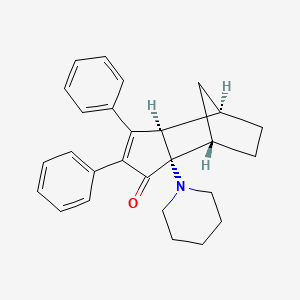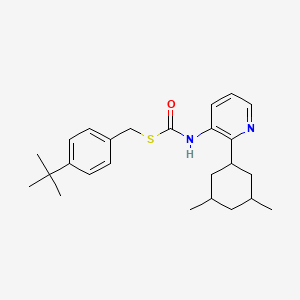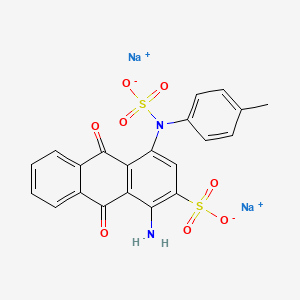
1-Naphthylmethyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthylmethyl propionate is an organic compound with the molecular formula C14H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a propionate ester group attached to the naphthyl ring
Preparation Methods
1-Naphthylmethyl propionate can be synthesized through several methods. One common synthetic route involves the esterification of 1-naphthylmethanol with propionic acid in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The choice of catalyst and reaction conditions can be optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
1-Naphthylmethyl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthylmethyl propionic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield 1-naphthylmethanol and propanol. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various functional groups onto the naphthyl ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration with nitric acid and sulfuric acid yields nitro derivatives, while halogenation with bromine or chlorine produces halogenated naphthylmethyl propionates.
Scientific Research Applications
1-Naphthylmethyl propionate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity and stability make it a valuable intermediate in various chemical reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed ester hydrolysis, providing insights into enzyme specificity and kinetics.
Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.
Industry: It finds applications in the production of fragrances, flavors, and other specialty chemicals due to its aromatic properties.
Mechanism of Action
The mechanism by which 1-naphthylmethyl propionate exerts its effects depends on the specific context of its use. In chemical reactions, the ester group can undergo hydrolysis to release the corresponding alcohol and acid. In biological systems, enzymes such as esterases can catalyze this hydrolysis, leading to the formation of naphthylmethanol and propionic acid. The molecular targets and pathways involved in these processes are determined by the specific enzymes and conditions present.
Comparison with Similar Compounds
1-Naphthylmethyl propionate can be compared with other similar compounds, such as:
1-Naphthyl propionate: This compound lacks the methyl group on the naphthyl ring, resulting in different reactivity and properties.
2-Diethylaminoethyl-3-(1-naphthyl)-2-(1-naphthylmethyl)propionate: This compound contains additional functional groups, making it more complex and potentially more versatile in certain applications.
Naproxen: A well-known nonsteroidal anti-inflammatory drug (NSAID) that contains a naphthyl group, but with different functional groups and pharmacological properties.
The uniqueness of this compound lies in its specific structural features and the balance between its reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
13098-90-3 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
naphthalen-1-ylmethyl propanoate |
InChI |
InChI=1S/C14H14O2/c1-2-14(15)16-10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3 |
InChI Key |
XTWNWFAPWQBZRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


